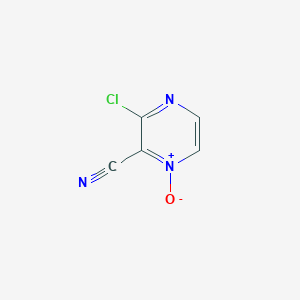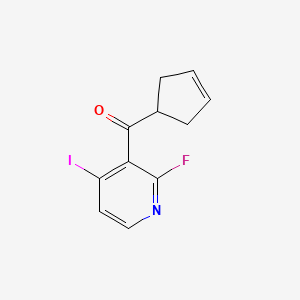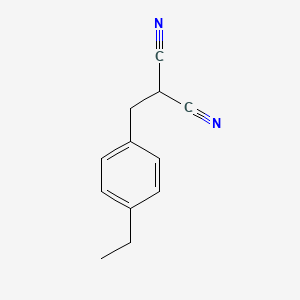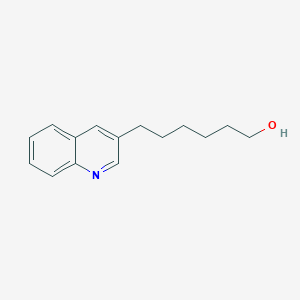
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring attached to an imidazole ring with two chlorine atoms at the 4 and 5 positions of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine typically involves the reaction of 3-pyridinecarboxaldehyde with 4,5-dichloro-1H-imidazole under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.
Oxidation: Reagents like m-chloroperbenzoic acid can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Amino derivatives of the imidazole ring.
Aplicaciones Científicas De Investigación
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Pyridyl)benzimidazole
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is unique due to the presence of two chlorine atoms on the imidazole ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Propiedades
Fórmula molecular |
C8H5Cl2N3 |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-7(10)13-8(12-6)5-2-1-3-11-4-5/h1-4H,(H,12,13) |
Clave InChI |
HTFKYYBERSCZLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=C(N2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine](/img/structure/B8682487.png)






![6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran](/img/structure/B8682523.png)



![Ethyl 3-(2-(((4-(N-(methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate](/img/structure/B8682553.png)

